

Structural Isomers and IUPAC Nomenclature

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Compound of Interest

Compound Name: 1-Bromo-3,3-dimethylpentane

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The molecular formula C7H15Br represents numerous structural isomers. The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying the longest continuous carbon chain containing the bromine atom, numbering the chain to give the bromine the lowest possible locant, and naming the substituents alphabetically.

There are nine constitutional isomers of heptane (C7H16), which serve as the carbon skeletons for the bromoheptane isomers.[1][2][3][4] By considering all possible unique positions for the bromine atom on these nine skeletons, we can derive all the structural isomers of C7H15Br.

Data Presentation: Isomers of C7H15Br

The following table summarizes the structural isomers of C7H15Br, their IUPAC names, and their classification as primary (1°), secondary (2°), or tertiary (3°) alkyl bromides. Chiral centers are indicated with an asterisk (*), and the corresponding R/S configurations are noted where applicable.



Carbon Skeleton	Structure	IUPAC Name	Classification	Chirality
Heptane	CH3(CH2)5CH2 Br	1-Bromoheptane	Primary	Achiral
CH3(CH2)4CHBr CH3	2-Bromoheptane	Secondary	Chiral (R/S)	
CH3(CH2)3CHBr CH2CH3	3-Bromoheptane	Secondary	Chiral (R/S)	
CH3(CH2)2CHBr (CH2)2CH3	4-Bromoheptane	Secondary	Achiral	
2-Methylhexane	(CH3)2CH(CH2) 3CH2Br	1-Bromo-4- methylhexane	Primary	Achiral
(CH3)2CH(CH2) 2CHBrCH3	2-Bromo-4- methylhexane	Secondary	Chiral (R/S)	
(CH3)2CHCH2C HBrCH2CH3	3-Bromo-4- methylhexane	Secondary	Chiral (R/S)	
(CH3)2CBr(CH2) 2CH2CH3	2-Bromo-2- methylhexane	Tertiary	Achiral	
CH3CHBrCH(CH 3)(CH2)2CH3	2-Bromo-3- methylhexane	Secondary	Chiral (R/S)	
CH3CH2CH(CH 3)CH2CHBrCH3	5-Bromo-2- methylhexane	Secondary	Chiral (R/S)	
CH3CH2CH(CH 3)CHBrCH2CH3	4-Bromo-3- methylhexane	Secondary	Chiral (R/S)	_
CH3CH2CBr(CH 3)CH2CH2CH3	3-Bromo-3- methylhexane	Tertiary	Chiral (R/S)	
3-Methylhexane	CH3CH2CH(CH 3)(CH2)2CH2Br	1-Bromo-3- methylhexane	Primary	Chiral (R/S)



CH3CH2CH(CH 3)CH2CHBrCH3	2-Bromo-3- methylhexane	Secondary	Chiral (R/S)	
CH3CH2CH(CH 3)CHBrCH2CH3	3-Bromo-3- methylhexane	Tertiary	Chiral (R/S)	_
CH3CH2CHBrC H(CH3)CH2CH3	4-Bromo-3- methylhexane	Secondary	Chiral (R/S)	_
2,2- Dimethylpentane	(CH3)3C(CH2)2 CH2Br	1-Bromo-3,3- dimethylpentane	Primary	Achiral
(CH3)3CCH2CH BrCH3	2-Bromo-3,3- dimethylpentane	Secondary	Chiral (R/S)	
(CH3)3CCHBrC H2CH3	3-Bromo-2,2- dimethylpentane	Secondary	Achiral	_
2,3- Dimethylpentane	(CH3)2CHCH(C H3)CH2CH2Br	1-Bromo-2,3- dimethylpentane	Primary	Chiral (R/S)
(CH3)2CHCH(C H3)CHBrCH3	2-Bromo-2,3- dimethylpentane	Secondary	Chiral (R/S)	
(CH3)2CBrCH(C H3)CH2CH3	2-Bromo-2,3- dimethylpentane	Tertiary	Chiral (R/S)	_
(CH3)2CHCHBr CH(CH3)CH3	3-Bromo-2,3- dimethylpentane	Secondary	Chiral (R/S)	_
2,4- Dimethylpentane	(CH3)2CHCH2C H(CH3)CH2Br	1-Bromo-2,4- dimethylpentane	Primary	Chiral (R/S)
(CH3)2CHCH2C Br(CH3)2	2-Bromo-2,4- dimethylpentane	Tertiary	Achiral	
(CH3)2CHCHBr CH(CH3)2	3-Bromo-2,4- dimethylpentane	Secondary	Achiral	
3,3- Dimethylpentane	CH3CH2C(CH3) 2CH2CH2Br	1-Bromo-3,3- dimethylpentane	Primary	Achiral
CH3CH2C(CH3) 2CHBrCH3	2-Bromo-3,3- dimethylpentane	Secondary	Chiral (R/S)	



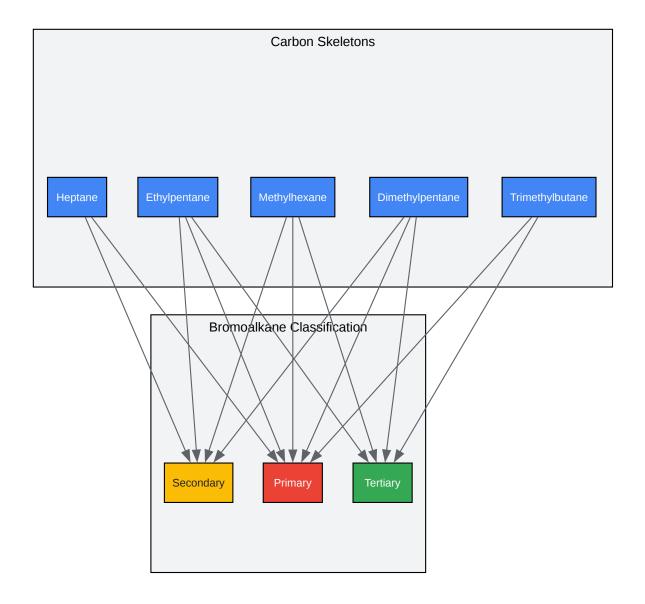
3-Ethylpentane	(CH3CH2)2CHC H2CH2Br	1-Bromo-3- ethylpentane	Primary	Achiral
(CH3CH2)2CHC HBrCH3	2-Bromo-3- ethylpentane	Secondary	Chiral (R/S)	
(CH3CH2)2CBrC H2CH3	3-Bromo-3- ethylpentane	Tertiary	Achiral	
2,2,3- Trimethylbutane	(CH3)3CCH(CH3)CH2Br	1-Bromo-2,2,3- trimethylbutane	Primary	Chiral (R/S)
(CH3)3CCBr(CH 3)2	2-Bromo-2,3,3- trimethylbutane	Tertiary	Achiral	

Logical Relationships: Classification of C7H15Br Isomers

The isomers of C7H15Br can be logically classified based on their carbon skeleton and the type of carbon atom to which the bromine is attached (primary, secondary, or tertiary). This classification is crucial as it influences the reactivity and the types of reactions the isomers undergo (e.g., SN1 vs. SN2, E1 vs. E2).



Classification of C7H15Br Isomers



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Caption: Logical classification of C7H15Br isomers.

Experimental Protocols



The synthesis and characterization of bromoalkane isomers are fundamental procedures in organic chemistry. Below are detailed methodologies for these key experiments.

Synthesis of Bromoalkanes from Alcohols

A common method for the synthesis of bromoalkanes is the reaction of the corresponding alcohol with a source of hydrogen bromide.

Objective: To synthesize a bromoheptane isomer from its corresponding heptanol isomer.

Materials:

- Heptanol isomer (e.g., 1-heptanol)
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H2SO4)
- Water (H2O)
- Saturated sodium bicarbonate solution (NaHCO3)
- Anhydrous calcium chloride (CaCl2)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Ice bath

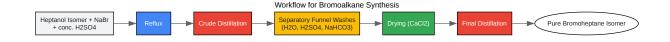
Procedure:

• In a round-bottom flask, combine the chosen heptanol isomer and sodium bromide.



- Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling.

 The sulfuric acid reacts with sodium bromide to generate hydrogen bromide in situ.[5][6][7]
- Once the addition is complete, assemble a reflux apparatus and heat the mixture gently for a specified period (e.g., 45-60 minutes) to drive the reaction to completion.
- After reflux, allow the mixture to cool. Reconfigure the apparatus for distillation and distill the crude bromoalkane. The bromoalkane will co-distill with water.
- Transfer the distillate to a separatory funnel. Two layers will form; the lower, denser layer is the crude bromoalkane.
- Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove any unreacted alcohol), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, water. After each wash, separate and retain the organic layer.
- Dry the crude bromoalkane over anhydrous calcium chloride.
- Perform a final distillation to purify the bromoalkane, collecting the fraction that boils at the expected temperature for the specific isomer.



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Caption: Experimental workflow for bromoalkane synthesis.

Characterization of Bromoalkanes

The synthesized bromoalkane isomers can be characterized using various spectroscopic techniques.

3.2.1 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For bromoalkanes, the key absorption is the C-Br stretching vibration.



- C-Br Stretch: A strong absorption band is typically observed in the fingerprint region of the spectrum, between 690 and 515 cm⁻¹.[8][9]
- C-H Bending: For terminal alkyl bromides (-CH2Br), a characteristic C-H wag can be seen between 1300 and 1150 cm⁻¹.[8][9]
- 3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR: The chemical shift of protons attached to the carbon bearing the bromine atom is typically in the range of 3.0-4.0 ppm. The splitting pattern (multiplicity) of this signal provides information about the number of adjacent protons.
- 13C NMR: The carbon atom bonded to the bromine atom is deshielded and will have a chemical shift in the range of 25-65 ppm. The number of distinct signals in the spectrum indicates the number of non-equivalent carbon atoms in the molecule, which is a powerful tool for distinguishing between isomers.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

• Molecular Ion Peak (M+): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, which is a characteristic signature for a monobrominated compound.

By combining the data from these techniques, the precise structure of a synthesized C7H15Br isomer can be unequivocally determined.

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References

- 1. What are the 9 isomers of Heptane? askIITians [askiitians.com]
- 2. youtube.com [youtube.com]
- 3. What are the 9 isomers of Heptane class 12 chemistry CBSE [vedantu.com]
- 4. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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